4-fluoro-L-phenylalanine chemical properties and structure
4-fluoro-L-phenylalanine chemical properties and structure
An In-depth Technical Guide to 4-fluoro-L-phenylalanine: Chemical Properties and Structure
Abstract
4-fluoro-L-phenylalanine (4F-Phe) is a non-proteinogenic amino acid that has garnered significant attention in biochemical research, drug development, and protein engineering.[1][2] As a derivative of L-phenylalanine, it features a fluorine atom at the para-position of the phenyl ring.[3][4] This single atomic substitution imparts unique chemical and physical properties that researchers leverage to enhance the stability, binding affinity, and biological activity of peptides and proteins.[1] Furthermore, the presence of the 19F isotope makes it a powerful probe for Nuclear Magnetic Resonance (NMR) studies of protein structure and function.[2][5] This guide provides a comprehensive overview of the chemical properties, structure, and applications of 4-fluoro-L-phenylalanine for researchers, scientists, and drug development professionals.
Chemical Structure and Identifiers
4-fluoro-L-phenylalanine is structurally analogous to the natural amino acid L-phenylalanine, with the key difference being the substitution of a hydrogen atom with a fluorine atom at the 4-position of the benzene (B151609) ring.[3] This substitution introduces minimal steric hindrance while significantly altering the electronic properties of the aromatic ring.
IUPAC Name: (2S)-2-amino-3-(4-fluorophenyl)propanoic acid.[3]
Chemical Structure:
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SMILES: C1=CC(=CC=C1C--INVALID-LINK--O)N)F[3]
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InChI: InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1[3]
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InChIKey: XWHHYOYVRVGJJY-QMMMGPOBSA-N[3]
A summary of its key identifiers is presented in Table 1.
Table 1: Identifiers for 4-fluoro-L-phenylalanine
| Identifier | Value | Reference(s) |
| CAS Number | 1132-68-9 | [1][2][3] |
| PubChem CID | 716312 | [3] |
| Molecular Formula | C9H10FNO2 | [1][2] |
| Molecular Weight | 183.18 g/mol | [2][3][4] |
| Synonyms | p-Fluoro-L-phenylalanine, L-4-Fluorophenylalanine, H-Phe(4-F)-OH | [1][2][3] |
Physicochemical Properties
The introduction of fluorine significantly influences the physicochemical properties of the amino acid. These properties are crucial for its application in peptide synthesis and protein engineering. A compilation of these properties is detailed in Table 2.
Table 2: Physicochemical Properties of 4-fluoro-L-phenylalanine
| Property | Value | Reference(s) |
| Physical State | White to off-white powder or crystalline solid | [1][4][6] |
| Melting Point | 211-255 °C (decomposes) | [1][6][7] |
| Solubility | - In water: Slightly soluble to insoluble - In PBS (pH 7.2): 5 mg/mL - In 0.5M HCl: 50 mg/mL - In Organic Solvents: Soluble in DMSO, Acetone | [2][7][8][9][10] |
| Optical Rotation | -23.0° to -27.0° (c=1, H2O) | [7][11][12] |
| pKa (Predicted) | 2.20 ± 0.10 | [7] |
| LogP (Computed) | -1.9 (XLogP3) | [3][4] |
Biological Activity and Key Applications
4-fluoro-L-phenylalanine is a versatile tool in chemical biology and drug discovery. Its primary biological effect is as a phenylalanine antagonist, which can lead to the inhibition of protein synthesis.[2][9] Researchers have harnessed its unique properties for several key applications.
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Drug Development: It serves as a critical building block in the synthesis of novel peptide-based drugs.[1] Its incorporation can enhance binding affinities, improve metabolic stability, and alter the pharmacokinetic profiles of therapeutic peptides.[1] For example, it has been shown to inhibit the growth of MCF-7 breast cancer cells with an IC50 value of 11.8 µM.[2][10]
-
Protein Engineering: Scientists substitute native phenylalanine residues with 4F-Phe to probe protein structure and function. The fluorinated analog can enhance protein stability and modulate enzyme activity, providing valuable insights into protein mechanics.[1]
-
19F NMR Spectroscopy: The fluorine atom provides a sensitive NMR handle (19F) that is absent in natural proteins. This allows for high-resolution studies of protein folding, dynamics, and interactions.[13] It has been effectively used to determine the site-specific solvent accessibility of residues within polypeptides.[2][10]
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Radiolabeling: The fluorine atom allows for the incorporation of the 18F radioisotope, a positron emitter widely used in Positron Emission Tomography (PET) imaging for medical diagnostics.[1][14]
Experimental Protocols
General Synthesis and Purification
Multiple synthetic routes to 4-fluoro-L-phenylalanine have been reported, often starting from fluorinated benzaldehyde (B42025) derivatives. A common strategy involves the asymmetric hydrogenation of an α-amido cinnamic acid intermediate.[14]
Methodology:
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Intermediate Synthesis: 4-fluorobenzaldehyde is reacted with N-acetylglycine to form the corresponding azalactone intermediate.
-
Asymmetric Hydrogenation: The intermediate undergoes transition-metal-catalyzed asymmetric hydrogenation using a chiral ligand (e.g., ferrocene-based Me-BoPhoz) to establish the L-stereochemistry with high enantiomeric excess.[14]
-
Hydrolysis: The resulting N-acetyl-L-phenylalanine derivative is subjected to acid hydrolysis to remove the acetyl protecting group.
-
Purification: The final product is purified by recrystallization from a solvent system such as aqueous ethanol (B145695) to yield high-purity crystals.[7]
Protocol for 19F NMR Analysis of Proteins
Incorporating 4F-Phe into a protein allows for detailed structural analysis using 19F NMR.
Methodology:
-
Protein Expression: The target protein is overexpressed in an auxotrophic host strain or using a minimal medium where native phenylalanine is replaced by 4-fluoro-L-phenylalanine.[13]
-
Purification: The 19F-labeled protein is purified to homogeneity using methods like affinity and size-exclusion chromatography.
-
NMR Spectroscopy: A concentrated sample of the purified protein is prepared in a suitable buffer. 19F NMR spectra are recorded.
-
Data Analysis: The chemical shift of the 19F signal is highly sensitive to its local environment. Changes in the chemical shift upon addition of a ligand or denaturant can be used to map binding sites or assess solvent accessibility at the labeled position.[2][5]
Safety and Handling
According to GHS classifications, 4-fluoro-L-phenylalanine may be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[3][15]
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Handling: Standard laboratory procedures should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[6] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[6]
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[1][6][7]
-
Stability: It is stable under normal storage conditions but is incompatible with strong oxidizing agents.[6][16]
Conclusion
4-fluoro-L-phenylalanine is a powerful and versatile tool for chemical biologists, medicinal chemists, and structural biologists. Its unique properties, conferred by the strategic placement of a fluorine atom, enable advanced applications in drug design, protein engineering, and biophysical analysis. The continued exploration of this and other fluorinated amino acids promises to further expand the capabilities of peptide and protein science.
References
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- 5. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. 4-Fluoro-L-phenylalanine | 1132-68-9 | TCI Deutschland GmbH [tcichemicals.com]
- 12. 4-Fluoro-L-phenylalanine, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-fluoro-L-phenylalanine | C9H10FNO2 | CID 716312 - PubChem [pubchem.ncbi.nlm.nih.gov]
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